molecular formula C30H31N3O5 B11507367 ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate

ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11507367
M. Wt: 513.6 g/mol
InChI Key: GBWCEQSXJCVABS-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that features an indole moiety, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and butanoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the indole moiety can interact with various receptors and enzymes, modulating their activity. The nitrophenyl group may also play a role in the compound’s bioactivity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H31N3O5

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 3-[4-(1-benzylindol-3-yl)butanoylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C30H31N3O5/c1-2-38-30(35)19-27(23-12-8-14-25(18-23)33(36)37)31-29(34)17-9-13-24-21-32(20-22-10-4-3-5-11-22)28-16-7-6-15-26(24)28/h3-8,10-12,14-16,18,21,27H,2,9,13,17,19-20H2,1H3,(H,31,34)

InChI Key

GBWCEQSXJCVABS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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